3-Chloro-2-isopropoxybenzaldehyde

Description

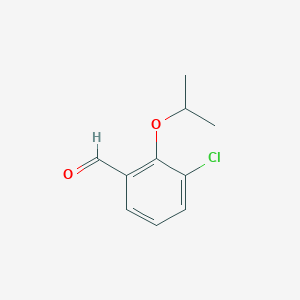

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7(2)13-10-8(6-12)4-3-5-9(10)11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFSMSVNKDRYIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC=C1Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of 3 Chloro 2 Isopropoxybenzaldehyde

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. masterorganicchemistry.comyoutube.com In 3-Chloro-2-isopropoxybenzaldehyde, the regiochemical outcome of such reactions is dictated by the combined electronic and steric effects of the three substituents: the isopropoxy group (-OCH(CH₃)₂), the chlorine atom (-Cl), and the aldehyde group (-CHO).

Directing Effects of Substituents:

Isopropoxy Group: The isopropoxy group at position C-2 is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.

Chloro Group: The chlorine atom at position C-3 is a deactivating, ortho, para-directing group. It withdraws electron density inductively but can donate via resonance.

Aldehyde Group: The aldehyde group at C-1 is a strongly deactivating, meta-directing group, withdrawing electron density from the ring through both induction and resonance.

Considering these factors, electrophilic substitution, such as nitration or halogenation, is predicted to occur preferentially at the C-5 position, which is para to the strongly activating isopropoxy group and meta to the deactivating aldehyde group.

Reactions Involving the Aldehyde Functional Group

The aldehyde moiety is one of the most reactive sites in this compound, readily undergoing nucleophilic addition and subsequent reactions.

Condensation Reactions with Nucleophiles

The aldehyde group can participate in various condensation reactions with carbon nucleophiles, leading to the formation of new carbon-carbon bonds. Classic examples include the Knoevenagel and Henry reactions.

In a typical Knoevenagel condensation , the aldehyde reacts with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326) or diethyl malonate) in the presence of a weak base like piperidine (B6355638) or ammonia (B1221849). This reaction would yield a substituted styrene (B11656) derivative.

The Henry reaction , or nitroaldol reaction, involves the base-catalyzed addition of a nitroalkane (like nitromethane) to the aldehyde. wikipedia.org The resulting β-nitro alcohol can be a valuable intermediate for further synthetic transformations. wikipedia.org

Table 1: Representative Condensation Reactions

| Reaction Name | Nucleophile | Reagents/Conditions | Expected Product |

|---|---|---|---|

| Knoevenagel | Malononitrile | Piperidine, Ethanol (B145695), Reflux | 2-(3-Chloro-2-isopropoxybenzylidene)malononitrile |

Formation of Imines, Hydrazones, and Oximes

The carbonyl carbon of this compound is electrophilic and reacts with primary amines and related nitrogen nucleophiles to form compounds containing a carbon-nitrogen double bond.

Imines (Schiff Bases): Reaction with a primary amine (R-NH₂) under mildly acidic conditions or with heat results in the formation of an imine. A specific example is found in patent literature, where this compound is reacted with methylamine (B109427) in methanol. google.com This reaction proceeds via a hemiaminal intermediate which then dehydrates to form the corresponding N-methylimine. google.com

Hydrazones: Condensation with hydrazine (B178648) (H₂NNH₂) or its derivatives (e.g., phenylhydrazine) yields hydrazones.

Oximes: Reaction with hydroxylamine (B1172632) (H₂NOH) produces an oxime.

These reactions are typically reversible and can be driven to completion by removing the water formed during the reaction.

Selective Reduction and Oxidation Pathways

The aldehyde group can be selectively transformed into an alcohol (reduction) or a carboxylic acid (oxidation) without affecting the other functional groups.

Selective Reduction: The aldehyde can be selectively reduced to a primary alcohol, (3-Chloro-2-isopropoxyphenyl)methanol. A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like ethanol or methanol. masterorganicchemistry.com This reagent is highly effective for reducing aldehydes and ketones but does not typically reduce less reactive functional groups like esters or the aryl chloride. masterorganicchemistry.com Patent literature documents the reduction of the imine formed from this compound using NaBH₄ in ethanol to yield the corresponding secondary amine. google.com This demonstrates the compatibility of NaBH₄ with the molecule's other functional groups. google.com

Selective Oxidation: The aldehyde can be oxidized to the corresponding 3-chloro-2-isopropoxybenzoic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be used. rsc.org Milder, more selective methods have also been developed to avoid side reactions. organic-chemistry.org

Cross-Coupling Reactions at the Aryl Halide Position

The chlorine atom at the C-3 position provides a handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura, Heck)

Palladium catalysts are highly effective for activating the carbon-chlorine bond, enabling coupling with various partners.

Suzuki-Miyaura Reaction: This reaction couples the aryl chloride with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. cymitquimica.comrsc.org This is a versatile method for creating biaryl structures or introducing new alkyl or vinyl groups. While aryl chlorides are less reactive than bromides or iodides, modern catalyst systems employing electron-rich, bulky phosphine (B1218219) ligands (like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) can effectively catalyze the coupling of these more challenging substrates. masterorganicchemistry.com A plausible Suzuki coupling of this compound with phenylboronic acid would yield 2'-isopropoxy-3'-formyl-[1,1'-biphenyl].

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl halide with an alkene, such as styrene or an acrylate, in the presence of a base. nih.gov This reaction forms a new carbon-carbon bond at the vinylic position of the alkene, typically with trans stereoselectivity. nih.gov Similar to the Suzuki reaction, efficient coupling of aryl chlorides often requires specialized palladium catalysts and ligands. nih.gov

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Plausible Catalyst/Ligand System | Base | Expected Product |

|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic Acid | Pd(OAc)₂, SPhos | K₃PO₄ | 2'-Isopropoxy-3'-formyl-[1,1'-biphenyl] |

| Heck | Methyl Acrylate | Pd(OAc)₂, P(t-Bu)₃ | K₂CO₃ | Methyl (E)-3-(3-chloro-2-isopropoxyphenyl)acrylate |

Note: The reactions in this table are representative examples based on established methodologies for similar aryl chloride substrates, as specific literature examples for this compound were not identified in the search.

Nickel-Catalyzed Cross-Couplings and Reductive Cross-Electrophile Coupling

Nickel-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. In the context of this compound, the chloro substituent serves as a handle for such transformations.

Nickel-Catalyzed Cross-Couplings

Nickel catalysts, often in combination with phosphine or N-heterocyclic carbene (NHC) ligands, can facilitate the coupling of aryl chlorides with a variety of organometallic reagents, most notably Grignard reagents (organomagnesium halides) in what is known as the Kumada coupling. arkat-usa.orgorganic-chemistry.org For a substrate like this compound, this reaction would involve the coupling of an organomagnesium reagent (R-MgX) at the C3 position of the benzene ring, replacing the chlorine atom with the 'R' group from the Grignard reagent. The general reaction is as follows:

This compound + R-MgX (in the presence of a Nickel catalyst) → 3-R-2-isopropoxybenzaldehyde + MgXCl

Reductive Cross-Electrophile Coupling

Reductive cross-electrophile coupling is an emerging and powerful method that couples two different electrophiles, such as an aryl chloride and an alkyl halide, in the presence of a reducing agent. nih.gov This approach avoids the pre-formation of often sensitive organometallic reagents. For this compound, this would typically involve its reaction with an alkyl halide in the presence of a nickel catalyst and a stoichiometric reductant, such as zinc or manganese metal.

The general transformation can be represented as:

This compound + R-X (Alkyl Halide) + Reductant (e.g., Zn, Mn) (in the presence of a Nickel catalyst) → 3-R-2-isopropoxybenzaldehyde + Metal Halide Salts

This method is particularly advantageous for introducing alkyl groups onto the aromatic ring. epa.gov The success of such couplings often relies on the careful selection of the nickel catalyst, ligand, and reducing agent to control the reactivity and prevent undesired side reactions like homocoupling. princeton.edu

Table 1: Illustrative General Conditions for Nickel-Catalyzed Cross-Coupling Reactions of Aryl Chlorides

| Coupling Type | Aryl Halide Substrate | Coupling Partner | Nickel Catalyst | Ligand | Base/Reductant | Solvent | Typical Temperature (°C) |

| Kumada Coupling | Aryl Chloride | Alkyl/Aryl Grignard | NiCl₂ | dppp | - | THF | 0 - 66 |

| Reductive Coupling | Aryl Chloride | Alkyl Bromide | NiI₂ | 4,4'-di-tert-butyl-2,2'-bipyridine | Mn | DMPU | 60 - 80 |

This table presents generalized conditions based on literature for related substrates and should be considered illustrative for this compound.

Other Transition Metal-Mediated Carbon-Carbon Bond Formations

Beyond nickel, other transition metals, particularly palladium, are widely used to catalyze cross-coupling reactions involving aryl chlorides.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an aryl halide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. researchgate.nethkbu.edu.hk For this compound, a Suzuki-Miyaura reaction would enable the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the C3 position.

The general reaction is:

This compound + R-B(OH)₂ (or boronic ester) + Base (in the presence of a Palladium catalyst) → 3-R-2-isopropoxybenzaldehyde + Borate Salts

While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the development of advanced palladium-phosphine catalyst systems has made the coupling of aryl chlorides increasingly feasible. rsc.orgresearchgate.net

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction couples an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.orgnih.govnih.gov This reaction would allow for the introduction of a vinyl group at the C3 position of this compound.

The general scheme is:

This compound + Alkene + Base (in the presence of a Palladium catalyst) → 3-(alkenyl)-2-isopropoxybenzaldehyde + HX

The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions.

Table 2: Illustrative General Conditions for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides

| Coupling Type | Aryl Halide Substrate | Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Typical Temperature (°C) |

| Suzuki-Miyaura | Aryl Chloride | Arylboronic Acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80 - 110 |

| Heck-Mizoroki | Aryl Chloride | Alkene | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100 - 140 |

This table presents generalized conditions based on literature for related substrates and should be considered illustrative for this compound.

Functionalization of the Isopropoxy Moiety

The isopropoxy group in this compound is an ether linkage, which is generally stable. However, under certain conditions, it can be cleaved to yield the corresponding phenol, 3-chloro-2-hydroxybenzaldehyde (B16314). nih.gov This transformation is typically achieved by treatment with strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr).

The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the isopropyl group.

This compound + HX (X = Br, I) → 3-Chloro-2-hydroxybenzaldehyde + 2-halopropane

This dealkylation reaction can be a useful synthetic step to unmask a phenolic hydroxyl group for further functionalization.

Other Selective Chemical Transformations (e.g., Wittig Olefination)

The aldehyde functional group in this compound is a prime site for a variety of chemical transformations. Among the most important is the Wittig olefination, which converts aldehydes and ketones into alkenes. rsc.orgresearchgate.netresearchgate.netucc.ie

The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base.

This compound + Ph₃P=CHR (Wittig Reagent) → 3-Chloro-2-isopropoxy-1-(alkenyl)benzene + Ph₃PO (Triphenylphosphine oxide)

This reaction is highly versatile, allowing for the formation of a wide range of substituted alkenes with good control over the location of the double bond. The stereoselectivity of the Wittig reaction (i.e., the ratio of E/Z isomers of the resulting alkene) is dependent on the nature of the 'R' group on the ylide and the reaction conditions.

Table 3: Illustrative General Conditions for the Wittig Reaction of Benzaldehydes

| Aldehyde Substrate | Wittig Reagent Type | Base for Ylide Generation | Solvent | Typical Temperature (°C) |

| Substituted Benzaldehyde (B42025) | Non-stabilized (R=alkyl) | n-BuLi, NaH, NaNH₂ | THF, Diethyl ether | -78 to 25 |

| Substituted Benzaldehyde | Stabilized (R=ester, etc.) | NaOEt, K₂CO₃ | Ethanol, DMF | 25 to 80 |

This table presents generalized conditions based on literature for related substrates and should be considered illustrative for this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of 3-Chloro-2-isopropoxybenzaldehyde is expected to reveal distinct signals corresponding to the aromatic protons, the isopropoxy group protons, and the aldehydic proton.

Aldehydic Proton (-CHO): A singlet is anticipated in the downfield region, typically between δ 9.8 and 10.5 ppm, due to the deshielding effect of the carbonyl group.

Aromatic Protons: The three protons on the benzene (B151609) ring will appear as a complex multiplet or as distinct doublets and triplets, likely in the range of δ 7.0-7.8 ppm. The exact chemical shifts and coupling patterns will be influenced by the positions of the chloro, isopropoxy, and aldehyde groups.

Isopropoxy Group (-OCH(CH₃)₂): This group will produce two signals: a septet for the methine proton (-OCH) around δ 4.5-5.0 ppm, coupled to the six equivalent methyl protons. The two methyl groups (-CH₃) will appear as a doublet around δ 1.3-1.5 ppm.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aldehydic H | 9.8 - 10.5 | Singlet |

| Aromatic H | 7.0 - 7.8 | Multiplet |

| Isopropoxy CH | 4.5 - 5.0 | Septet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.

Carbonyl Carbon (-CHO): The aldehydic carbon is expected to resonate significantly downfield, in the range of δ 185-195 ppm.

Aromatic Carbons: The six carbons of the benzene ring will show signals between δ 110 and 160 ppm. The carbons directly attached to the chloro, isopropoxy, and aldehyde groups will have their chemical shifts significantly influenced by these substituents.

Isopropoxy Group Carbons (-OCH(CH₃)₂): The methine carbon (-OCH) is expected around δ 70-80 ppm, while the equivalent methyl carbons (-CH₃) will appear more upfield, around δ 20-25 ppm.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl C | 185 - 195 |

| Aromatic C-O | 150 - 160 |

| Aromatic C-Cl | 130 - 140 |

| Aromatic C-CHO | 135 - 145 |

| Aromatic C-H | 110 - 130 |

| Isopropoxy CH | 70 - 80 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between coupled protons, for instance, between the aromatic protons and between the isopropoxy methine and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the substitution pattern on the benzene ring by showing correlations from the aldehydic proton and the isopropoxy protons to the aromatic carbons.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands.

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹, characteristic of an aromatic aldehyde.

C-H Stretch (Aldehyde): Two weak bands are anticipated around 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi doublet).

C-O Stretch (Isopropoxy): A strong band corresponding to the C-O ether linkage should appear in the range of 1200-1260 cm⁻¹.

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

C-Cl Stretch: A band in the fingerprint region, typically between 600 and 800 cm⁻¹, would indicate the presence of the chlorine atom.

C-H Stretches (Alkyl and Aromatic): Bands above and below 3000 cm⁻¹ corresponding to sp² and sp³ hybridized C-H bonds, respectively.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, which can be used to determine its elemental composition. The fragmentation pattern gives clues about the molecule's structure. For this compound (C₁₀H₁₁ClO₂), the expected exact mass would be approximately 198.0447 g/mol . The mass spectrum would also show a characteristic isotopic pattern for the chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Computational Chemistry Studies and Mechanistic Insights

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are instrumental in elucidating the geometry, electronic distribution, and spectroscopic properties of chemical compounds.

The first step in a computational study is typically the optimization of the molecule's geometry, which involves finding the arrangement of atoms that corresponds to the lowest energy state. For 3-Chloro-2-isopropoxybenzaldehyde, this process would involve computational methods to determine the most stable conformation, considering the rotational freedom of the isopropoxy group and the aldehyde function relative to the benzene (B151609) ring.

Once the optimized geometry is obtained, the electronic structure can be analyzed in detail. Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For substituted aromatic compounds, the nature and position of the substituents significantly influence the HOMO and LUMO energy levels. In this compound, the electron-withdrawing chloro and aldehyde groups, along with the electron-donating isopropoxy group, will modulate the electronic distribution across the aromatic ring and impact the HOMO-LUMO gap. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), are employed to compute these values. frontiersin.org The HOMO-LUMO gap for polycyclic aromatic hydrocarbons, a related class of compounds, has been shown to be influenced by substituents, with groups like -CHO lowering the gap. researchgate.net

DFT calculations are also a valuable tool for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a widely used approach for calculating the magnetic shielding tensors of nuclei, which are then converted to chemical shifts. nih.gov

Molecular Descriptors and Cheminformatics Applications

Cheminformatics utilizes computational methods to analyze and predict the properties of chemical compounds based on their molecular structure. These "molecular descriptors" are crucial in various fields, including drug discovery and environmental science, for initial screening and assessment of compounds. While specific experimental data for this compound is limited, calculated values for a closely related isomer, 2-Chloro-4-isopropoxybenzaldehyde, provide valuable insights. chemscene.com

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is a good predictor of drug transport properties. For the related compound 2-Chloro-4-isopropoxybenzaldehyde, the calculated TPSA is 26.3 Ų. chemscene.com This value suggests a moderate degree of polarity.

LogP, the logarithm of the partition coefficient between n-octanol and water, is a measure of a molecule's lipophilicity. A higher LogP indicates greater lipid solubility. The calculated LogP for 2-Chloro-4-isopropoxybenzaldehyde is 2.9397. chemscene.com This value points towards a relatively hydrophobic nature.

| Molecular Descriptor | Calculated Value (for 2-Chloro-4-isopropoxybenzaldehyde) |

| Topological Polar Surface Area (TPSA) | 26.3 Ų chemscene.com |

| LogP | 2.9397 chemscene.com |

Note: The data presented in this table is for the isomeric compound 2-Chloro-4-isopropoxybenzaldehyde and is used as an estimate for this compound.

The capacity of a molecule to form hydrogen bonds is a critical factor in its biological activity and physical properties. The number of hydrogen bond acceptors and donors is a key cheminformatics descriptor. For 2-Chloro-4-isopropoxybenzaldehyde, it is calculated to have 2 hydrogen bond acceptors (the oxygen atoms in the isopropoxy and aldehyde groups) and 0 hydrogen bond donors. chemscene.com This profile is expected to be identical for this compound due to the preservation of the same functional groups.

| Hydrogen Bond Feature | Count (for 2-Chloro-4-isopropoxybenzaldehyde) |

| Hydrogen Bond Acceptors | 2 chemscene.com |

| Hydrogen Bond Donors | 0 chemscene.com |

Note: The data presented in this table is for the isomeric compound 2-Chloro-4-isopropoxybenzaldehyde and is expected to be the same for this compound.

The number of rotatable bonds in a molecule is an indicator of its conformational flexibility. A higher number of rotatable bonds suggests that the molecule can adopt a wider range of spatial arrangements. For 2-Chloro-4-isopropoxybenzaldehyde, there are 3 rotatable bonds. chemscene.com This is attributed to the C-O bond of the isopropoxy group, the C-C bond connecting the isopropoxy group to the ring, and the C-C bond of the aldehyde group. The same number of rotatable bonds is expected for this compound, influencing its ability to interact with biological targets.

| Descriptor | Value (for 2-Chloro-4-isopropoxybenzaldehyde) |

| Rotatable Bonds | 3 chemscene.com |

Note: The data presented in this table is for the isomeric compound 2-Chloro-4-isopropoxybenzaldehyde and is expected to be the same for this compound.

Reaction Mechanism Elucidation through Computational Modeling

A relevant example is the computational study of the acetalization of 2-chlorobenzaldehyde, a structurally similar compound. kemdikbud.go.id Such studies calculate the energies of each step in the reaction mechanism, including the formation of intermediates like hemiacetals. kemdikbud.go.id This helps in understanding the stability of intermediates and the energy barriers that need to be overcome for the reaction to proceed. kemdikbud.go.id The presence of the ortho-isopropoxy group and the meta-chloro substituent in this compound will significantly influence the electronic environment of the aldehyde group, and computational models can quantify these effects on reaction mechanisms.

A critical aspect of elucidating a reaction mechanism is the characterization of its transition states. canterbury.ac.uknih.gov Computational methods can determine the geometry and energy of these high-energy structures that connect reactants to products. researchgate.netcanterbury.ac.uknih.gov For instance, in the reaction of a benzaldehyde (B42025) derivative with an amine to form a Schiff base, DFT calculations can identify the transition states for both the initial nucleophilic attack and the subsequent dehydration step. researchgate.netcanterbury.ac.uknih.gov

By calculating the activation energies associated with different possible pathways, computational models can predict the most likely course of a reaction. acs.org For this compound, this could involve predicting whether a nucleophilic attack is more likely to occur from a particular angle or how the substituents influence the stability of the transition state. The table below illustrates hypothetical activation energies for different reaction steps that could be calculated for this compound, based on methodologies applied to similar compounds. acs.org

| Reaction Step | Hypothetical Calculated Activation Energy (kcal/mol) |

| Nucleophilic attack on carbonyl carbon | 15.2 |

| Proton transfer to form hemiacetal | 5.8 |

| Dehydration to form a cation | 22.5 |

| Final product formation | -10.1 (relative to intermediate) |

Note: These values are illustrative and would need to be calculated specifically for this compound using appropriate computational methods.

Computational chemistry is an invaluable tool for predicting the regio- and stereoselectivity of organic reactions. rsc.orgrsc.orgethz.chnih.gov For an unsymmetrically substituted molecule like this compound, reactions involving the aromatic ring, such as electrophilic aromatic substitution, could lead to multiple products. Computational models can predict the most likely position of substitution by calculating the relative energies of the possible intermediates and transition states. rsc.orgethz.ch

Similarly, if the aldehyde undergoes a reaction that creates a new stereocenter, computational methods can predict which stereoisomer is likely to be the major product. rsc.orgnih.gov This is achieved by modeling the transition states leading to the different stereoisomers and comparing their relative energies. nih.gov Advances in computational tools, including the use of machine learning in conjunction with quantum chemical calculations, are enhancing the predictive power for both regioselectivity and stereoselectivity. rsc.orgethz.chnih.gov

In Silico Screening and Design for Novel Derivatives

The principles of computational chemistry extend to the rational design of new molecules with desired properties. In silico screening involves the use of computational methods to evaluate large libraries of virtual compounds for their potential activity against a biological target or for specific chemical properties. rsc.orgnih.govnih.gov Starting with the scaffold of this compound, novel derivatives can be designed by adding or modifying functional groups. nih.govnih.gov

These virtual derivatives can then be assessed for properties such as their binding affinity to a protein's active site through molecular docking simulations. rsc.orgresearchgate.netrsc.org This process allows for the prioritization of a smaller number of promising candidates for actual synthesis and experimental testing, thereby saving significant time and resources. nih.gov The table below outlines a hypothetical in silico screening workflow for designing novel derivatives of this compound.

| Step | Description | Computational Method |

| 1. Library Generation | Create a virtual library of derivatives by modifying substituents on the this compound scaffold. | Automated chemical structure generation tools. |

| 2. Property Prediction | Calculate key physicochemical and drug-like properties for each derivative. | Quantitative Structure-Activity Relationship (QSAR) models. |

| 3. Molecular Docking | Simulate the binding of each derivative to a specific biological target (e.g., an enzyme). | Molecular docking software (e.g., AutoDock, GOLD). rsc.org |

| 4. Energy Minimization | Optimize the geometry of the ligand-protein complexes. | Molecular Mechanics or Quantum Mechanics methods. |

| 5. Hit Selection | Rank derivatives based on predicted binding affinity and other properties to select candidates for synthesis. | Scoring functions and data analysis. |

Through these computational approaches, the chemical behavior of this compound can be thoroughly investigated, and its potential as a building block for new, functional molecules can be systematically explored.

Applications As a Synthetic Intermediate in Complex Chemical Synthesis

Precursor in the Synthesis of Heterocyclic Scaffolds

A significant application of 3-Chloro-2-isopropoxybenzaldehyde lies in its use as a precursor for the synthesis of various heterocyclic systems, which are core structures in many pharmaceutically active compounds. The aldehyde functionality is a key participant in cyclization reactions that form the heterocyclic ring.

One notable example is the synthesis of pyrimido[4,5-b]quinoline derivatives. In a one-pot multi-component reaction, various substituted benzaldehydes can react with dimedone and 6-amino-1,3-dimethyluracil (B104193) to yield these fused heterocyclic systems. nih.gov The use of a catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to be effective in promoting this transformation. nih.gov This methodology provides an efficient route to a library of novel heterocyclic compounds with potential applications in drug discovery. nih.gov

The general reaction scheme involves the initial condensation of the aldehyde with the active methylene (B1212753) compound (dimedone) and the aminopyrimidine, followed by an intramolecular cyclization and subsequent aromatization to afford the final pyrimido[4,5-b]quinoline scaffold. The substituents on the benzaldehyde (B42025), such as the chloro and isopropoxy groups in this compound, become appended to the final heterocyclic product, allowing for the systematic exploration of structure-activity relationships.

Integration into Diversity-Oriented Synthesis (DOS) Strategies

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse and complex small molecule libraries for high-throughput screening and drug discovery. arctomsci.com The goal of DOS is to efficiently explore a wide range of chemical space by creating molecules with diverse skeletons and stereochemistry. nih.gov Functionalized building blocks like this compound are valuable in DOS because they can be elaborated through various reaction pathways to generate a multitude of distinct molecular architectures.

The aldehyde group can be a starting point for a branching synthesis, where it is subjected to different reaction conditions to produce a variety of intermediates. For instance, it can undergo Wittig-type reactions to form alkenes, which can then be subjected to a range of cycloadditions or metathesis reactions. Alternatively, reductive amination with a library of amines can introduce another point of diversity. The chloro and isopropoxy groups can also be modified in later steps to further expand the structural diversity of the library. While specific examples detailing the integration of this compound into a large-scale DOS library are not prevalent in the literature, its structural features make it an ideal candidate for such synthetic campaigns. The principles of DOS, which involve the use of common starting materials to generate a wide array of products, are well-aligned with the reactivity profile of this compound. nih.gov

Utilization in Late-Stage Diversification of Complex Chemical Structures

Late-stage functionalization is a key strategy in medicinal chemistry that allows for the modification of complex molecules, such as natural products or drug candidates, at a late stage of the synthesis. cymitquimica.com This approach avoids the need for de novo synthesis of each analog and provides a rapid way to explore structure-activity relationships and optimize the properties of a lead compound.

While direct examples of the utilization of this compound in the late-stage diversification of complex molecules are not extensively documented, the concept can be illustrated through the functionalization of benzaldehyde derivatives in general. For instance, diverse ortho-C(sp2)-H functionalizations of benzaldehydes have been achieved using transient directing groups. nih.govacs.org This strategy allows for the introduction of various substituents at the position ortho to the aldehyde, a transformation that can be applied to complex molecules containing a benzaldehyde moiety. The utility of this approach has been demonstrated in the late-stage diversification of drug analogues. nih.govacs.org The chloro and isopropoxy groups on this compound would likely influence the regioselectivity and efficiency of such late-stage C-H functionalization reactions, offering a handle for fine-tuning the properties of the target molecule.

This compound stands as a testament to the power of strategically functionalized building blocks in modern organic synthesis. Its unique combination of reactive and modifiable groups provides a versatile platform for the construction of a wide range of organic molecules, from complex acyclic structures to diverse heterocyclic scaffolds. While its full potential in diversity-oriented synthesis and late-stage functionalization is still being explored, the existing research highlights its significance as a valuable intermediate for the discovery and development of new chemical entities with potential applications in medicine and materials science. The continued exploration of the reactivity of this compound is likely to unveil even more innovative synthetic strategies and lead to the creation of novel and valuable molecules.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-Chloro-2-isopropoxybenzaldehyde with high purity?

- Methodological Answer: Focus on regioselective functionalization of the benzaldehyde core. Chlorination at the 3-position requires catalysts like FeCl₃ or AlCl₃ to minimize para-substitution byproducts . The isopropoxy group at the 2-position can be introduced via nucleophilic substitution of a pre-functionalized hydroxyl intermediate using isopropyl bromide under alkaline conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and purity validation using HPLC (>98% purity threshold) are critical .

Q. How should researchers characterize the structural and thermal stability of this compound?

- Methodological Answer: Use a combination of NMR (¹H/¹³C) to confirm substituent positions and FT-IR to detect aldehyde C=O stretching (~1700 cm⁻¹). Thermal stability can be assessed via differential scanning calorimetry (DSC) to identify decomposition temperatures. Compare observed melting points (mp) with literature values (e.g., structurally similar compounds in report mp ranges of 46–60°C) to detect impurities .

Q. What analytical techniques are recommended for assessing batch-to-batch consistency?

- Methodological Answer: Implement GC-MS for volatile impurity profiling and ICP-OES to quantify residual metal catalysts (e.g., Fe, Al from chlorination steps). Consistency in UV-Vis absorption maxima (e.g., λmax ~270 nm for benzaldehyde derivatives) can indicate structural integrity across batches .

Advanced Research Questions

Q. How can researchers optimize the reaction yield when introducing the isopropoxy group?

- Methodological Answer: Conduct a Design of Experiments (DoE) to evaluate variables like solvent polarity (e.g., DMF vs. THF), base strength (K₂CO₃ vs. NaH), and temperature. Kinetic studies using in-situ IR can identify rate-limiting steps. highlights the use of alkaline conditions for similar substitutions, suggesting pH control as a critical factor .

Q. What strategies address contradictions in reported biological activity data for chloro-isopropoxybenzaldehyde derivatives?

- Methodological Answer: Cross-validate in vitro assays (e.g., antimicrobial MIC tests) with standardized cell lines and positive controls. For example, notes discrepancies in biological activity due to substituent positioning; SAR studies comparing 2-isopropoxy vs. 3-fluoro analogs can isolate structural contributors . Use meta-analysis tools to reconcile conflicting datasets from literature .

Q. How can computational modeling guide the design of derivatives with enhanced reactivity?

- Methodological Answer: Employ DFT calculations (e.g., Gaussian 09) to map electron density at the aldehyde group and predict nucleophilic attack sites. Molecular docking (AutoDock Vina) can simulate interactions with biological targets (e.g., enzyme active sites), as seen in ’s therapeutic agent studies . Validate predictions with kinetic experiments (e.g., Hammett plots for substituent effects) .

Q. What experimental protocols mitigate degradation during long-term storage?

- Methodological Answer: Store under inert atmosphere (N₂/Ar) at –20°C, and monitor degradation via accelerated stability studies (40°C/75% RH for 6 months). LC-MS can identify oxidation byproducts (e.g., carboxylic acid derivatives). emphasizes proper waste segregation to avoid cross-contamination, which is critical for stability .

Data Analysis & Critical Evaluation

Q. How should researchers statistically analyze variability in synthetic yields?

- Methodological Answer: Apply ANOVA to compare yields across reaction conditions (e.g., solvent, catalyst). Use Grubbs’ test to identify outliers in replicate experiments. stresses the need for clear justification of statistical methods, such as using t-tests for pairwise comparisons .

Q. What approaches resolve discrepancies between computational predictions and experimental reactivity?

- Methodological Answer: Re-examine solvent effects and transition states in simulations. For example, ’s synthesis route may involve solvent-dependent intermediates not modeled in gas-phase DFT. Use hybrid QM/MM methods to incorporate solvation effects .

Tables for Key Data

| Property | Technique | Typical Values | Reference |

|---|---|---|---|

| Purity | HPLC | >98% | |

| Melting Point | DSC | 46–60°C (analog-dependent) | |

| Aldehyde C=O Stretch | FT-IR | ~1700 cm⁻¹ | |

| λmax (UV-Vis) | Spectroscopy | ~270 nm |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.